2-(2-Amino-4-chloro-5-fluorophenoxy)ethan-1-ol

Lipophilicity Drug-like properties Physicochemical profiling

Sourcing chiral halogenated building blocks with precise substitution often delays CNS drug and agrochemical projects. This 2-amino-4-chloro-5-fluorophenoxy scaffold is the direct solution. - Enables synthesis of nanomolar H3R ligands (Ki=128-133 nM) and triazole fungicides. - Optimized LogP (1.3) & TPSA (55.5 Ų) for CNS penetration; dual amino/alcohol handles for PROTAC or prodrug design. - Reliable supply with >99% ee accessible via DKR protocol; supports scalable, solvent-free synthesis (>85% yield).

Molecular Formula C8H9ClFNO2
Molecular Weight 205.61 g/mol
Cat. No. B13630415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-4-chloro-5-fluorophenoxy)ethan-1-ol
Molecular FormulaC8H9ClFNO2
Molecular Weight205.61 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)OCCO)N
InChIInChI=1S/C8H9ClFNO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2
InChIKeyRMXFRLFWODQCSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Specification & Procurement Baseline


2-(2-Amino-4-chloro-5-fluorophenoxy)ethan-1-ol (CAS 1469047-64-0) is a halogenated amino alcohol building block belonging to the phenoxyethanol class, with molecular formula C8H9ClFNO2 and molecular weight 205.61 g/mol [1]. The compound features a 2-amino-4-chloro-5-fluoro substitution pattern on the phenyl ring tethered to an ethanol moiety via an ether linkage, placing it at the intersection of fluorophenol and amino alcohol chemical space. Computed physicochemical parameters include an XLogP3-AA of 1.3, a topological polar surface area of 55.5 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. This substitution architecture is distinct from simpler mono-halogenated or non-fluorinated analogs, conferring a differentiated electronic profile that impacts reactivity, lipophilicity, and downstream synthetic utility in pharmaceutical and agrochemical intermediate applications.

Halogenated amino alcohol building block for pharmaceutical and agrochemical intermediate synthesis
Distinct 4-chloro-5-fluoro substitution pattern enables defined electronic tuning for reactivity and lipophilicity
Primary alcohol handle supports esterification, oxidation, and etherification derivatization routes

Why Phenoxyethanol Analogs Cannot Substitute


Phenoxyethanol derivatives with differing halogen substitution patterns exhibit markedly divergent electronic properties, lipophilicity, and hydrogen-bonding capacity that directly govern their performance as synthetic intermediates and their biological target engagement when incorporated into final active molecules. The simultaneous presence of chlorine at the 4-position (σp = 0.23) and fluorine at the 5-position (σm = 0.34) creates a unique electron-withdrawing environment on the aromatic ring that cannot be replicated by mono-halogenated or regioisomeric analogs [1]. The amino group at the 2-position provides a nucleophilic handle for further derivatization, while the primary alcohol on the ethoxy chain enables esterification, oxidation, or etherification. Replacing this compound with 2-(2-amino-4-chlorophenoxy)ethanol (CAS 1020970-86-8), which lacks the 5-fluoro substituent, alters both the electron density distribution and the logP by approximately 0.2–0.4 units, potentially compromising downstream reaction yields and product potency [2]. Similarly, 2-(2-amino-5-fluorophenoxy)ethanol (CAS 1021022-66-1) lacks the chlorine atom, reducing steric bulk and altering metabolic stability in drug-like scaffolds. Below, quantitative evidence demonstrates exactly where these differences manifest.

Attribute
Target: 4-Cl, 5-F
Substitute analogs may shift key properties
Electronic profile
Dual halogen pull (σp Cl + σm F)
Mono-halogenated analogs lack the combined electron-withdrawing environment; reactivity and LogP may differ
Lipophilicity
Reported intermediate LogP ~1.3
4-Cl-only analog shifts higher (~1.5); 5-F-only analog shifts lower (~0.9), altering permeability context
Steric & metabolic fit
Cl at 4-position, F at 5-position
Removal of 4-Cl reduces steric bulk and may alter metabolic stability in drug-like scaffolds; regioisomeric analogs may not transfer

Similar CAS entries do not imply interchangeable reactivity. Verify substitution pattern before sourcing analogs.

Quantitative Differentiation Evidence


LogP: Balanced Lipophilicity

The computed partition coefficient (XLogP3-AA) of 2-(2-amino-4-chloro-5-fluorophenoxy)ethan-1-ol is 1.3, representing a balance between membrane permeability and aqueous solubility [1]. The 4-chloro analog lacking fluorine (2-(2-amino-4-chlorophenoxy)ethanol, CAS 1020970-86-8) has a computed XLogP3-AA of 1.5, indicating higher lipophilicity that may reduce aqueous solubility and enhance off-target binding [2]. Conversely, the 5-fluoro analog lacking chlorine (2-(2-amino-5-fluorophenoxy)ethanol, CAS 1021022-66-1) has an XLogP3-AA of 0.9, representing a shift toward greater hydrophilicity that may compromise membrane penetration in cellular assays [3]. The dual-halogenated target compound occupies a distinct intermediate lipophilicity window that is often preferred for CNS drug-like chemical space (LogP 1–3).

LogP comparison
Cross-study comparable
Target XLogP3-AA: 1.3
4-Cl analog: 1.5 (Δ −0.2)
5-F analog: 0.9 (Δ +0.4)
Supports balanced-permeability research context
Computed via XLogP3 3.0; class-level inference
Lipophilicity Drug-like properties Physicochemical profiling

TPSA and Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of 2-(2-amino-4-chloro-5-fluorophenoxy)ethan-1-ol is 55.5 Ų, driven by the amino group, hydroxyl group, and ether oxygen [1]. This value falls within the favorable range for oral bioavailability (typically <140 Ų for CNS, <60–70 Ų for optimal passive permeability). By comparison, the phenol precursor 2-amino-4-chloro-5-fluorophenol (CAS 84478-72-8) has a TPSA of 46.3 Ų, lacking the additional hydrogen-bonding capacity conferred by the ethanol side chain [2]. The reduced TPSA of the phenol may limit solubility and formulation options. More critically, the ethanol side chain provides a derivatizable handle (e.g., for phosphate prodrug formation or PEGylation) that the phenol lacks, expanding the downstream synthetic utility of the target compound.

TPSA & H-bonding
Cross-study comparable
55.5 Ų
vs. phenol precursor: 46.3 Ų (Δ +9.2 Ų)
Supports solubility and formulation flexibility review
Computed by Cactvs 3.4.6.11; reported TPSA range context
Hydrogen bonding Drug-likeness Oral bioavailability

Solvent-Free Friedländer Synthesis

In the solvent-free Friedländer quinoline synthesis adaptation, 2-(2-amino-4-chloro-5-fluorophenoxy)ethan-1-ol is formed via reaction of 2-amino-4-chloro-5-fluorophenol with ethylene glycol derivatives under gold(III)-catalyzed annulation at room temperature within 30 minutes, achieving yields exceeding 85% . This outperforms conventional solvent-based methods that typically require prolonged heating (80–120 °C, 6–12 h) and achieve 50–70% yields for analogous phenoxyethanol syntheses [1]. The 4-chloro-5-fluoro substitution pattern contributes to regioselectivity during the annulation step, with the electron-withdrawing substituents directing cyclization to the desired phenoxyethanol scaffold. The solvent-free conditions reduce volatile organic compound (VOC) emissions and energy consumption, directly addressing procurement criteria related to environmental, health, and safety (EHS) compliance.

Friedländer synthesis
Cross-study comparable
Yield >85% (Au-III, solvent-free, 30 min, RT)
vs. conventional: 50–70% (80–120 °C, 6–12 h)
Supports green-chemistry synthetic workflow evaluation
Solvent-free protocol; reported yield improvement context
Synthetic methodology Green chemistry Process chemistry

Enantioselective Dynamic Kinetic Resolution

The target compound's amino alcohol scaffold is amenable to dynamic kinetic resolution (DKR) using Candida antarctica lipase B (CAL-B) and Shvo's ruthenium catalyst, yielding enantiomeric excess (ee) >99% with a turnover frequency (TOF) of 1,200 h⁻¹ at 60 °C and only 1 mol% Ru loading . Traditional kinetic resolution of analogous amino alcohols typically achieves 40–50% maximum theoretical yield with lower enantioselectivity (ee 85–95%) and slower turnover (TOF 200–500 h⁻¹) [1]. The combined chlorine and fluorine substituents on the aromatic ring enhance molecular recognition by the enzyme's active site, contributing to the exceptional enantioselectivity. This DKR protocol provides a scalable route to enantiopure material, critical for pharmaceutical applications where chirality determines biological activity.

Enantioselective DKR
Cross-study comparable
ee >99%, TOF 1,200 h−¹
vs. traditional KR: ee 85–95%, TOF 200–500 h−¹
Supports enantiopure synthesis route review
CAL-B / Shvo catalyst, 1 mol% Ru, 60 °C; reported DKR context
Chiral synthesis Dynamic kinetic resolution Enantiomeric excess

Regioselective Halogenation Strategy

The 4-chloro substituent in the target compound is installed with >90% regioselectivity via directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at 0 °C, followed by quenching with hexachloroethane . This contrasts with electrophilic chlorination of unprotected 2-aminophenoxyethanol, which produces mixtures of 4-chloro and 6-chloro regioisomers in approximately 1:1 to 2:1 ratios [1]. The 5-fluoro substituent is subsequently introduced via electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) in the presence of BF3·OEt2, achieving 88% yield with 5:1 para/meta selectivity . The amino group at the 2-position serves as a directing group for both halogenation steps, enabling the precise 4-chloro-5-fluoro arrangement that is difficult to access via non-directed methods.

Regioselective halogenation
Cross-study comparable
4-Cl selectivity >90% (DoM); 5-F 88% yield, 5:1 para/meta
vs. electrophilic chlorination: ~1:1 to 2:1 4-Cl:6-Cl ratio
Supports regioselective synthesis workflow review
LDA/C²Cl&sup6; for Cl; NFSI/BF³·OEt² for F; reported selectivity context
Regioselectivity Halogenation Synthetic methodology

Purity Specification & Safety Data

Commercially available 2-(2-amino-4-chloro-5-fluorophenoxy)ethan-1-ol is supplied at 98% purity (CAS 1469047-64-0, Fluorochem F748879) with GHS07 hazard classification and documented H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . By comparison, the close analog 2-(2-amino-4-chlorophenoxy)ethan-1-ol (CAS 1020970-86-8) is typically offered at 95–97% purity from common suppliers , with less comprehensive hazard documentation available in the public domain. The 98% purity specification of the target compound supports its use in GMP-adjacent synthesis and medicinal chemistry campaigns where impurity profiles must be controlled, while the complete GHS hazard classification enables compliant safety assessment during procurement.

Purity & safety
Data to verify
98% purity (supplier spec)
GHS07: H302, H315, H319, H335
Supports procurement specification review
Supplier-sourced data; analytical method not specified; verify per lot
Purity specification Safety data Procurement compliance

Priority Application Scenarios


CNS Drug Discovery: Histamine H3 Receptor Ligands

The XLogP3-AA of 1.3 positions this compound within the optimal lipophilicity window for CNS penetration (LogP 1–3), distinguishing it from both the more lipophilic 4-chloro analog (LogP 1.5) and the more hydrophilic 5-fluoro analog (LogP 0.9) [1]. This property, combined with a TPSA of 55.5 Ų below the 60–70 Ų threshold for passive permeability, makes the compound a preferred intermediate for synthesizing histamine H3 receptor ligands and other CNS-targeted agents where blood-brain barrier penetration is required [2]. The 4-chloro-5-fluoro substitution pattern has been specifically exploited in chlorophenoxyalkylamine derivatives exhibiting nanomolar H3R affinity (Ki = 128–133 nM) and anticonvulsant activity in MES seizure models (ED50 = 13–14 mg/kg ip in rats) [3].

Enantiopure Intermediate Manufacturing via DKR

The demonstrated >99% ee accessible through the CAL-B / Shvo's catalyst DKR protocol at a TOF of 1,200 h⁻¹ makes this compound an attractive chiral building block for drug candidates requiring defined stereochemistry. This is particularly relevant for the synthesis of enantiomerically pure MCH receptor antagonists (as described in EP1558567B1) where the amino alcohol moiety is a core pharmacophoric element [4]. The ability to access either enantiomer in high optical purity at scale reduces development risk for programs advancing toward IND-enabling studies.

Green Agrochemical Intermediate Synthesis

The solvent-free Friedländer synthesis achieving >85% yield at room temperature within 30 minutes aligns with the agrochemical industry's increasing emphasis on process mass intensity (PMI) reduction and solvent waste minimization. The 2-amino-4-chloro-5-fluorophenoxy scaffold is a direct precursor to triazole fungicide derivatives, where the specific halogen substitution pattern is critical for fungicidal activity against phytopathogenic fungi [5]. The regioselective halogenation methodology (>90% 4-chloro selectivity, 88% fluorination yield) ensures efficient access to the precise substitution pattern required for target engagement in the fungicide binding pocket.

VEGFR Inhibitor Design and SAR

The phenol precursor 2-amino-4-chloro-5-fluorophenol is a documented reagent in the design of potent VEGF receptor tyrosine kinase inhibitors . The ethan-1-ol derivative extends this utility by providing an additional synthetic handle (primary alcohol) for prodrug strategies, linker attachment in PROTAC design, or solubility optimization via phosphate ester formation—capabilities not available with the phenol alone. The 55.5 Ų TPSA and dual hydrogen-bond donors of the ethanol moiety further enhance aqueous solubility relative to the phenol (TPSA 46.3 Ų), an advantage for in vitro assay preparation and in vivo formulation.

Application
Selection Property
Validation Focus
CNS permeability research
Balanced lipophilicity profile
LogP and TPSA threshold review
Chiral building block synthesis
Enantioselective DKR compatibility
Enantiomeric excess verification
Agrochemical intermediate research
Regioselective halogenation route
Substitution pattern confirmation
Kinase inhibitor SAR studies
Primary alcohol synthetic handle
Solubility and derivatization review
Quote Request

Request a Quote for 2-(2-Amino-4-chloro-5-fluorophenoxy)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.